3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Biological Activity
The compound 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C22H18N2O5, and it features a pyrrolone core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolone Core : Achieved through cyclization reactions.
- Introduction of Substituents : Functional groups such as methoxyphenyl and methylisoxazol are introduced via methods like Friedel-Crafts acylation and hydroxylation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the IC50 values for several thiophene-based compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer properties:
Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 |
---|---|---|
4a | 66 ± 1.20 | 50 ± 0.47 |
4b | 54 ± 0.25 | 50 ± 0.53 |
14a | 57 ± 0.13 | 72 ± 0.86 |
14b | 58 ± 0.87 | 65 ± 0.45 |
These results suggest that derivatives of the compound may also exhibit similar or enhanced cytotoxic activity due to their structural features.
The potential mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
- Antioxidant Properties : Compounds containing isoxazole rings often display antioxidant activity, which could contribute to their anticancer effects.
Case Studies
A notable case study involved the evaluation of a similar compound's effectiveness as a chemosensitizer in combination with Sorafenib, a standard treatment for liver cancer:
- Study Design : HepG2 cells were pre-treated with various concentrations of the compound before exposure to Sorafenib.
- Results : The combination significantly reduced the IC50 values for Sorafenib, indicating enhanced efficacy when used alongside the tested compound.
Treatment | IC50 (µM) |
---|---|
Sorafenib Alone | 3.9 ± 0.11 |
Compound 4a + Sorafenib (10 µM) | 2.6 ± 0.024 |
Compound 4b + Sorafenib (10 µM) | 1.2 ± 0.06 |
This suggests that the compound may have potential as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(12-6-3-4-7-13(12)26-2)16(19(24)20(22)25)18(23)14-8-5-9-28-14/h3-10,17,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPPDQZYJHXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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